Methyl 3-hydroxy-3-(4-methylphenyl)propanoate
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Overview
Description
Methyl 3-hydroxy-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid and features a hydroxy group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-(4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methylphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(4-methylphenyl)propanol.
Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-hydroxy-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-(4-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate
- Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
- Methyl 3-hydroxy-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 3-hydroxy-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
GANZSABMUMXELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)O |
Origin of Product |
United States |
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